molecular formula C7H16ClNO6 B14520604 3-Carboxy-N,N,N-trimethylpropan-1-aminium perchlorate CAS No. 62753-78-0

3-Carboxy-N,N,N-trimethylpropan-1-aminium perchlorate

Cat. No.: B14520604
CAS No.: 62753-78-0
M. Wt: 245.66 g/mol
InChI Key: DMTRHJUVCFCAMP-UHFFFAOYSA-N
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Description

3-Carboxy-N,N,N-trimethylpropan-1-aminium perchlorate: is a quaternary ammonium compound with a carboxyl group and a perchlorate anion. This compound is known for its role in various biochemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis from Trimethylamine and 3-Chloropropionic Acid:

      Reaction: Trimethylamine reacts with 3-chloropropionic acid.

      Conditions: The reaction is typically carried out in an aqueous medium at room temperature.

      Product: 3-Carboxy-N,N,N-trimethylpropan-1-aminium chloride.

  • Conversion to Perchlorate Salt:

      Reaction: The chloride salt is treated with perchloric acid.

      Conditions: This reaction is performed under controlled conditions to avoid the explosive nature of perchloric acid.

      Product: 3-Carboxy-N,N,N-trimethylpropan-1-aminium perchlorate.

Industrial Production Methods:

  • The industrial production of this compound involves large-scale synthesis using the above methods with stringent safety protocols due to the hazardous nature of perchloric acid.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents like potassium permanganate.

      Conditions: Typically carried out in an aqueous medium.

      Products: Oxidized derivatives of the compound.

  • Reduction:

      Reagents: Reducing agents such as sodium borohydride.

      Conditions: Conducted under mild conditions.

      Products: Reduced forms of the compound.

  • Substitution:

      Reagents: Nucleophiles like hydroxide ions.

      Conditions: Aqueous medium at elevated temperatures.

      Products: Substituted derivatives of the compound.

Scientific Research Applications

Chemistry:

  • Used as a phase transfer catalyst in organic synthesis.

Biology:

Medicine:

  • Investigated for its potential role in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

  • Employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with specific transport proteins, facilitating the transport of molecules across cell membranes.
  • It may also act as a stabilizing agent for certain biochemical reactions by forming complexes with other molecules.

Comparison with Similar Compounds

  • Carnitine:

      Structure: Similar quaternary ammonium structure with a carboxyl group.

      Differences: Carnitine has a hydroxyl group instead of a perchlorate anion.

  • Betaine:

      Structure: Contains a trimethylammonium group with a carboxyl group.

      Differences: Lacks the perchlorate anion and has different biochemical roles.

Uniqueness:

Properties

CAS No.

62753-78-0

Molecular Formula

C7H16ClNO6

Molecular Weight

245.66 g/mol

IUPAC Name

3-carboxypropyl(trimethyl)azanium;perchlorate

InChI

InChI=1S/C7H15NO2.ClHO4/c1-8(2,3)6-4-5-7(9)10;2-1(3,4)5/h4-6H2,1-3H3;(H,2,3,4,5)

InChI Key

DMTRHJUVCFCAMP-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCC(=O)O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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